![molecular formula C15H17ClN4O B13744224 N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide CAS No. 255063-98-0](/img/structure/B13744224.png)
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UCM 17197 is a chemical compound identified by its unique structure and properties. It is recognized for its applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula and structure are well-defined, making it a subject of interest for researchers and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of UCM 17197 involves specific chemical reactions and conditions. The detailed synthetic routes are often proprietary, but general methods include the use of specific reagents and catalysts under controlled temperature and pressure conditions. The reaction conditions are optimized to ensure high yield and purity of the compound .
Industrial Production Methods: Industrial production of UCM 17197 typically involves large-scale chemical processes. These processes are designed to be efficient and cost-effective, ensuring the compound’s availability for various applications. The production methods may include continuous flow reactors and advanced purification techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: UCM 17197 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions of UCM 17197 include oxidizing agents, reducing agents, and specific catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of UCM 17197 depend on the specific reagents and conditions used. These products are often characterized by advanced analytical techniques to ensure their purity and structural integrity .
Aplicaciones Científicas De Investigación
UCM 17197 has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, UCM 17197 is investigated for its potential therapeutic effects and drug development. Industrial applications include its use in manufacturing processes and material science .
Mecanismo De Acción
The mechanism of action of UCM 17197 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. This interaction can lead to various biological and chemical outcomes, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to UCM 17197 include other chemical entities with comparable structures and properties. These compounds may share similar applications and mechanisms of action but differ in specific details and effectiveness .
Uniqueness: UCM 17197 is unique due to its specific molecular structure and the distinct properties it exhibits. This uniqueness makes it valuable for particular applications where other compounds may not be as effective .
Conclusion
UCM 17197 is a versatile compound with significant scientific and industrial applications. Its unique properties and mechanisms of action make it a valuable subject of study and use in various fields. The detailed understanding of its preparation methods, chemical reactions, and applications highlights its importance in advancing scientific knowledge and technological development.
Propiedades
Número CAS |
255063-98-0 |
|---|---|
Fórmula molecular |
C15H17ClN4O |
Peso molecular |
304.77 g/mol |
Nombre IUPAC |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C15H17ClN4O/c16-10-5-11(14-12(6-10)17-8-18-14)15(21)19-13-7-20-3-1-9(13)2-4-20/h5-6,8-9,13H,1-4,7H2,(H,17,18)(H,19,21)/t13-/m1/s1 |
Clave InChI |
ZSVQUSFCJUITKQ-CYBMUJFWSA-N |
SMILES isomérico |
C1CN2CCC1[C@@H](C2)NC(=O)C3=C4C(=CC(=C3)Cl)NC=N4 |
SMILES canónico |
C1CN2CCC1C(C2)NC(=O)C3=C4C(=CC(=C3)Cl)NC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


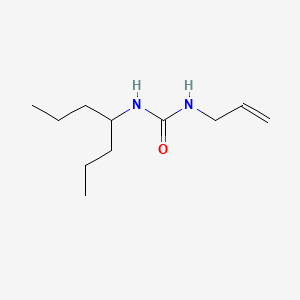
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]](/img/structure/B13744145.png)

![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)
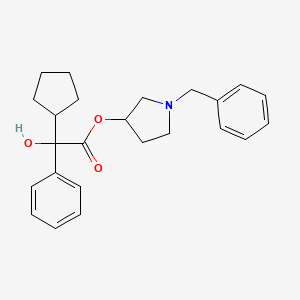
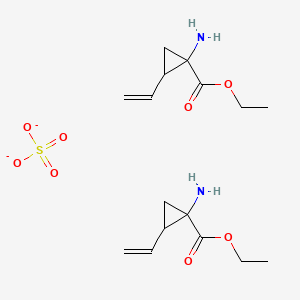
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide](/img/structure/B13744174.png)
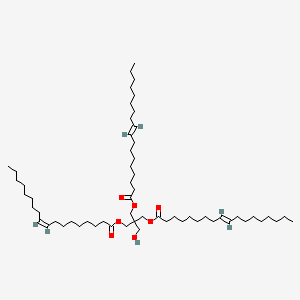
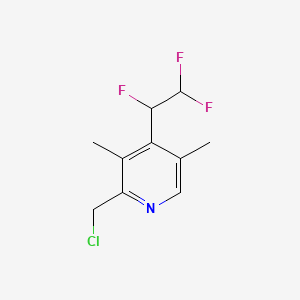



![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)
